2-Hydroxy-nicotinonitrile hydrobromide
CAS No.:
Cat. No.: VC13582286
Molecular Formula: C6H5BrN2O
Molecular Weight: 201.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5BrN2O |
|---|---|
| Molecular Weight | 201.02 g/mol |
| IUPAC Name | 2-oxo-1H-pyridine-3-carbonitrile;hydrobromide |
| Standard InChI | InChI=1S/C6H4N2O.BrH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,(H,8,9);1H |
| Standard InChI Key | MDSVUBUAJQPWFR-UHFFFAOYSA-N |
| SMILES | C1=CNC(=O)C(=C1)C#N.Br |
| Canonical SMILES | C1=CNC(=O)C(=C1)C#N.Br |
Introduction
Structural and Chemical Properties
Molecular Composition and Spectral Characterization
2-Hydroxy-nicotinonitrile hydrobromide consists of a pyridine ring substituted with hydroxyl (-OH), nitrile (-C≡N), and bromide (Br⁻) groups. Key spectral data include:
-
IR Spectroscopy: Absorption bands at 2205–2223 cm⁻¹ (C≡N stretch) and 3142–3379 cm⁻¹ (N–H/O–H stretches) .
-
¹H NMR: Aromatic protons resonate at δ 8.3–7.5 ppm, with exchangeable NH protons at δ 12.9–13.1 ppm (D₂O-sensitive) .
-
¹³C NMR: Peaks at 160–162 ppm for carbonyl carbons and 116–117 ppm for nitrile carbons .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 201.02 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Soluble in polar solvents | |
| Stability | Hygroscopic |
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via two primary methods:
-
Direct Bromination: Reaction of nicotinonitrile with hydrobromic acid (HBr) at 60–80°C, yielding 85–90% purity .
-
Hypobromite Intermediate: Use of bromine dioxide (Br₂O) in the Cristol–Firth reaction, achieving higher regioselectivity .
Functionalization Reactions
-
Alkylation: Reacts with n-octylamine to form bis-nicotinonitrile derivatives (e.g., 8b) with enhanced lipophilicity .
-
Cyclization: Treatment with hydrazine hydrate yields triazolopyridines (e.g., 12a), which exhibit improved bioactivity .
Table 2: Reaction Conditions and Yields
| Reaction Type | Reagents | Yield (%) | Product |
|---|---|---|---|
| Bromination | HBr, ethanol, 80°C | 85–90 | C₆H₅BrN₂O |
| Alkylation | n-octylamine, DMSO | 72 | C₄₈H₃₉N₅S₂ (8b) |
| Cyclization | Hydrazine hydrate, acetic acid | 68 | C₂₀H₁₄N₄S (12a) |
Biological Activities
Anticancer Properties
Derivatives of 2-hydroxy-nicotinonitrile hydrobromide show potent cytotoxicity:
-
Breast Cancer (MCF-7): IC₅₀ = 0.5 µM via activation of caspase-3 and Bax/Bcl-2 pathway modulation .
-
Liver Cancer (HepG2): IC₅₀ = 5.27 µM, with tumor volume reduction to 159.2 mm³ in murine models.
Table 3: Anticancer Activity of Select Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 12a | MCF-7 | 0.5 | Apoptosis induction |
| 8b | HepG2 | 5.27 | Cell cycle arrest (G2/M phase) |
Antimicrobial Efficacy
-
Gram-Positive Bacteria: MIC = 16.8 µg/mL against Staphylococcus aureus.
-
Gram-Negative Bacteria: MIC = 9.6 µg/mL against Escherichia coli.
Agricultural and Material Science Applications
Herbicidal Activity
At 5 lbs/acre, the compound suppresses weed growth by 90% without crop toxicity. Formulations with enhanced solubility (e.g., 10b) show prolonged soil persistence.
Functional Materials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume